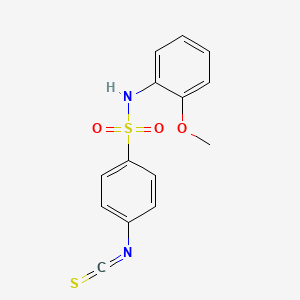

4-异硫氰酸-N-(2-甲氧基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

碳酸酐酶抑制剂

磺酰胺衍生物应用的一个重要领域涉及它们作为碳酸酐酶 (CA) 抑制剂的作用。例如,研究人员合成了具有作为 CA 抑制剂潜力的磺酰胺,显示出对 CA 的同工酶 I、II 和 IV 有很强的亲和力,一些衍生物表现出纳摩尔级的抑制效力。这些抑制剂因其在青光眼等疾病中的治疗潜力而受到探索,当局部给药时表现出有效且持久的降低眼内压的能力 (Casini 等人,2002 年; Gul 等人,2016 年)。

抗癌活性

磺酰胺化合物已被评估其抗癌活性。特定的衍生物显示出有趣的细胞毒活性,这对于抗肿瘤活性研究至关重要。这些发现支持基于磺酰胺的癌症治疗剂的潜在开发,一些化合物对肿瘤细胞表现出选择性和效力 (Gul 等人,2016 年; Pişkin 等人,2020 年)。

光动力疗法的光敏剂

开发用于光动力疗法的新型光敏剂(一种新兴的癌症治疗方式)是另一个应用。磺酰胺衍生物因其光物理和光化学性质而受到研究,其中一些显示出较高的单线态氧量子产率。这些性质使它们成为癌症治疗中 II 型光敏剂的潜在候选物 (Pişkin 等人,2020 年)。

抗菌剂

磺酰胺衍生物也因其抗菌特性而受到探索。苯磺酰胺和抗菌苯并[d]异噻唑-3-酮之间的杂化分子对革兰氏阳性细菌(包括耐甲氧西林金黄色葡萄球菌)表现出中等的抗菌特性,并对某些酵母菌和皮肤真菌具有抗真菌特性 (Zani 等人,2009 年)。

合成和结构分析

研究还集中在磺酰胺衍生物的合成和结构分析上,包括 4-异硫氰酸根-N-(2-甲氧基苯基)苯磺酰胺及其类似物。研究详细介绍了这些化合物的合成路线并评估了它们的生物活性,有助于我们了解它们的潜在治疗应用 (Rodrigues 等人,2015 年; Motavallizadeh 等人,2014 年)。

生化分析

Biochemical Properties

This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may interact with amines in biochemical reactions .

Cellular Effects

Isothiocyanates are known to have chemoprotective effects against cancer . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also have similar effects.

Molecular Mechanism

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also have similar properties.

Temporal Effects in Laboratory Settings

Isothiocyanates are known to be stable under acidic, alkaline, and aqueous conditions . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also have similar stability properties.

Dosage Effects in Animal Models

Isothiocyanates are known to have chemoprotective effects against cancer in animal models . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also have similar effects.

Metabolic Pathways

Isothiocyanates are known to interact with glucosinolates . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also interact with glucosinolates.

Transport and Distribution

Isothiocyanates are known to be chemoselective and can regenerate free amines after a convenient deprotection step . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also have similar properties.

Subcellular Localization

Isothiocyanates are known to interact with glucosinolates . This suggests that 4-Isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide may also interact with glucosinolates.

属性

IUPAC Name |

4-isothiocyanato-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-19-14-5-3-2-4-13(14)16-21(17,18)12-8-6-11(7-9-12)15-10-20/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVSRNDEYIWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2692926.png)

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)